3-Amino-N-(3-methoxypropyl)benzamide

Medicinal Chemistry Physicochemical Properties ADME

This compound offers a unique physicochemical profile (XLogP3 0.7 vs 3-aminobenzamide) for definitive SAR studies on PARP enzymes. The N-(3-methoxypropyl) substituent enhances lipophilicity, enabling controlled permeability experiments. With ≥98% purity, it serves as a reliable intermediate for synthesizing advanced pharmaceutical candidates. Choose this compound to precisely deconvolute polarity contributions from target binding in your drug discovery pipeline. Request your quote today.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1017795-07-1
Cat. No. B3033345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-methoxypropyl)benzamide
CAS1017795-07-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C11H16N2O2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14)
InChIKeyOGPORDPFHSIVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(3-methoxypropyl)benzamide (CAS 1017795-07-1): Procurement-Ready Properties and Research Context


3-Amino-N-(3-methoxypropyl)benzamide (CAS 1017795-07-1) is a substituted benzamide derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol [1]. It is primarily offered as a research chemical with a purity typically ≥98% . As an analog of well-characterized poly(ADP-ribose) polymerase (PARP) inhibitors, it is of interest in medicinal chemistry and chemical biology for exploring structure-activity relationships (SAR) [2].

Why Generic Substitution of 3-Amino-N-(3-methoxypropyl)benzamide is Not Advisable: Structural and Property Divergence from Simple Analogs


In the context of structure-activity relationship (SAR) studies, substituting 3-Amino-N-(3-methoxypropyl)benzamide with a simpler analog like 3-aminobenzamide or 3-methoxybenzamide [1] is scientifically unsound due to substantial differences in physicochemical properties. The addition of the 3-methoxypropyl chain on the amide nitrogen alters key drug-like parameters such as lipophilicity (XLogP3) and topological polar surface area (TPSA), which directly influence membrane permeability and aqueous solubility [2]. These differences, quantified in Section 3, mean the compound cannot be considered a direct replacement for its less complex analogs in experimental protocols without re-validation.

3-Amino-N-(3-methoxypropyl)benzamide: Quantitative Evidence Guide for Procurement and Experimental Design


Increased Lipophilicity (XLogP3) Compared to 3-Aminobenzamide

The 3-methoxypropyl substituent significantly increases the compound's lipophilicity. The predicted partition coefficient (XLogP3) for 3-Amino-N-(3-methoxypropyl)benzamide is 0.7 [1]. This contrasts with the XLogP3 of the simpler analog 3-aminobenzamide, which is reported to be between -0.5 and 0.33 , representing a substantial increase in calculated lipophilicity. This difference is a key consideration for cellular permeability.

Medicinal Chemistry Physicochemical Properties ADME

Modified Topological Polar Surface Area (TPSA) Relative to Parent Scaffold

The addition of the methoxypropyl chain alters the molecule's polar surface area. The topological polar surface area (TPSA) for 3-Amino-N-(3-methoxypropyl)benzamide is computed to be 64.4 Ų [1]. This is higher than the TPSA of the 3-aminobenzamide core (estimated at ~55.1 Ų) , which can influence both aqueous solubility and hydrogen-bonding capacity with biological targets.

Drug Design Oral Bioavailability Rule of Five

Procurement Purity Specification: ≥98% vs. Industry Standard ≥95%

Vendor specifications for 3-Amino-N-(3-methoxypropyl)benzamide from established suppliers indicate a minimum purity of 98% . This is a tighter specification than the typical ≥95% purity offered for many common, lower-cost research benzamide analogs . The higher guaranteed purity can reduce the risk of off-target effects from impurities in sensitive assays and may improve reaction yields in synthetic applications.

Analytical Chemistry Assay Reproducibility Procurement

Absence of Published High-Strength Differential Evidence for Biological Activity

A search of primary research literature, including a review of benzamide inhibitors of poly(ADP-ribose) synthetase which characterized 3-aminobenzamide and 3-methoxybenzamide as competitive inhibitors with Ki values of less than 2 µM [1], reveals no corresponding quantitative biological data (e.g., IC50, Ki, EC50, or in vivo efficacy) for 3-Amino-N-(3-methoxypropyl)benzamide. Consequently, a direct, evidence-based performance comparison against these well-studied analogs is not possible.

Data Gap SAR Studies Procurement Risk

Validated Application Scenarios for 3-Amino-N-(3-methoxypropyl)benzamide Based on Available Evidence


Medicinal Chemistry: SAR Exploration of Benzamide-Based PARP Inhibitors

Given its structural relationship to known PARP inhibitors like 3-aminobenzamide [1], 3-Amino-N-(3-methoxypropyl)benzamide is best utilized as a chemical probe in structure-activity relationship (SAR) studies. The quantifiable differences in lipophilicity (XLogP3) and polar surface area (TPSA) [2] provide a defined chemical space to investigate the impact of an N-alkyl chain on potency, selectivity, and cellular activity against the PARP enzyme family.

Chemical Biology: Investigating the Role of Physicochemical Properties in Cellular Assays

The distinct physicochemical profile—specifically the higher predicted XLogP3 of 0.7 compared to 3-aminobenzamide [1]—makes this compound a suitable candidate for controlled experiments designed to correlate changes in lipophilicity with cellular permeability, subcellular localization, or non-specific membrane interactions. Its use can help deconvolute the contributions of polarity from those of specific target binding.

Synthetic Chemistry: Use as a Specialized Building Block or Intermediate

The presence of a free primary aromatic amine and the methoxypropyl-substituted amide provides a unique functional group pattern. With a specified purity of ≥98% [1], it serves as a well-characterized starting material or intermediate for synthesizing more complex molecules, including potential pharmaceutical candidates, where a defined purity is essential for optimizing reaction yields and simplifying downstream purification.

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